molecular formula C14H19ClFNO3 B3971996 1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride

1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride

Cat. No. B3971996
M. Wt: 303.75 g/mol
InChI Key: HLGFRHZIXZTHJR-UHFFFAOYSA-N
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Description

1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride, also known as F13714, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to enhance the release of dopamine and serotonin, leading to potential applications in the treatment of depression and anxiety. In cardiovascular disease, this compound has been shown to reduce blood pressure and improve cardiac function.

Mechanism of Action

The exact mechanism of action of 1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell cycle regulation. By inhibiting HDACs, this compound may induce apoptosis in cancer cells and enhance neurotransmitter release in neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In neuroscience, this compound has been shown to enhance the release of dopamine and serotonin, leading to potential applications in the treatment of depression and anxiety. In cardiovascular disease, this compound has been shown to reduce blood pressure and improve cardiac function.

Advantages and Limitations for Lab Experiments

1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride has several advantages for lab experiments, including its high potency and specificity for HDAC inhibition. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several potential future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride. One area of interest is the development of this compound analogs with improved solubility and toxicity profiles. Another area of interest is the identification of specific signaling pathways that are modulated by this compound, which could lead to the development of more targeted therapies. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other fields, such as immunology and infectious disease.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its potential applications in cancer research, neuroscience, and cardiovascular disease, and its mechanism of action involves the modulation of various signaling pathways in cells. While this compound has several advantages for lab experiments, it also has some limitations, and further research is needed to explore its potential therapeutic applications in other fields.

properties

IUPAC Name

1-morpholin-4-ylpropan-2-yl 2-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3.ClH/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15;/h2-5,11H,6-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGFRHZIXZTHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride
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1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride
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1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride
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1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride
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1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride
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1-methyl-2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride

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